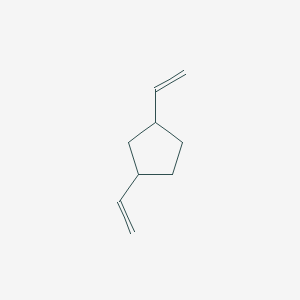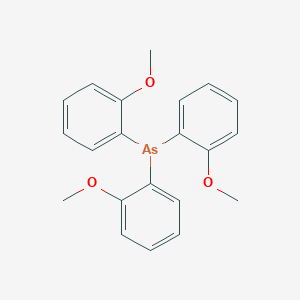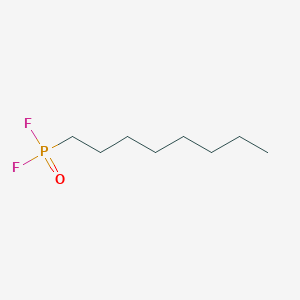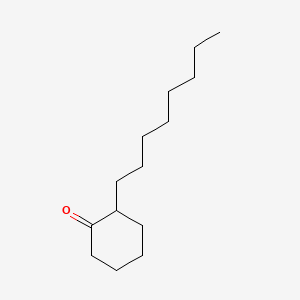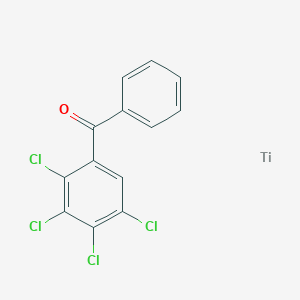![molecular formula C34H58N2O2 B14718600 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide CAS No. 21249-36-5](/img/structure/B14718600.png)
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide can be achieved through various synthetic routes. One common method involves the extraction of the compound from natural sources such as Phragmites australis. The extraction process typically involves the use of methanol (MeOH) at room temperature, followed by separation using column chromatography over silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve optimizing the extraction and purification processes to achieve higher yields and purity. This may include the use of advanced chromatographic techniques and large-scale extraction methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The indole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Wirkmechanismus
The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate inflammatory and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is unique due to its long tetracosanamide chain, which may impart distinct physicochemical properties compared to other indole derivatives. This structural uniqueness could influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
21249-36-5 |
|---|---|
Molekularformel |
C34H58N2O2 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide |
InChI |
InChI=1S/C34H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(38)35-27-26-30-29-36-33-25-24-31(37)28-32(30)33/h24-25,28-29,36-37H,2-23,26-27H2,1H3,(H,35,38) |
InChI-Schlüssel |
QLZQXTNKCAWWES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


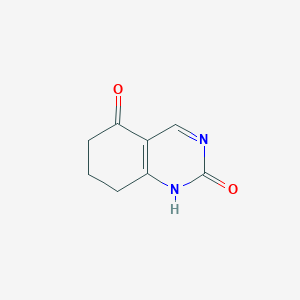
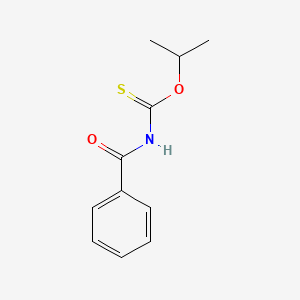
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

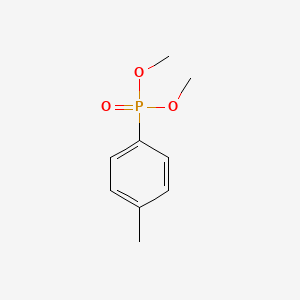
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
